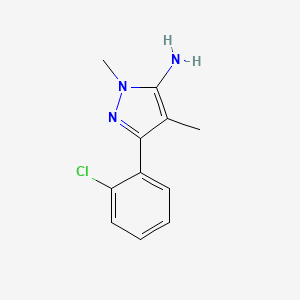

3-(2-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C11H12ClN3 |

|---|---|

Molecular Weight |

221.68 g/mol |

IUPAC Name |

5-(2-chlorophenyl)-2,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C11H12ClN3/c1-7-10(14-15(2)11(7)13)8-5-3-4-6-9(8)12/h3-6H,13H2,1-2H3 |

InChI Key |

ONPJEDKXHUMFRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=CC=C2Cl)C)N |

Origin of Product |

United States |

Preparation Methods

Reaction with β-Ketoesters

In a representative procedure (Source 12), 2-chlorophenylhydrazine hydrochloride reacts with ethyl acetoacetate in ethanol under reflux. After neutralization with triethylamine, cyclization in acetic acid yields 1-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. To introduce the second methyl group at position 4, dimethyl acetylenedicarboxylate or methyl acetoacetate may serve as the diketone precursor. Key steps include:

- Solvent : Ethanol or acetic acid.

- Temperature : Reflux (80–90°C) for 2–6 hours.

- Yield : 60–85% after purification via column chromatography.

This method’s regioselectivity depends on the β-dicarbonyl substituents, with methyl groups directing cyclization to positions 1 and 4.

Multi-Step Synthesis from Preformed Pyrazole Intermediates

Alkylation of 5-Aminopyrazole Derivatives

A two-step process involves synthesizing 3-(2-chlorophenyl)-1H-pyrazol-5-amine followed by methylation:

- Cyclocondensation : 2-Chlorophenylhydrazine and acetylacetone undergo cyclization in acetic acid to form 3-(2-chlorophenyl)-1H-pyrazol-5-amine.

- Methylation : Treatment with methyl iodide in dimethylformamide (DMF) and potassium carbonate introduces methyl groups at positions 1 and 4.

Conditions :

- Methylating agent : Methyl iodide (2.2 equiv).

- Base : K₂CO₃ or NaH.

- Temperature : 60–80°C for 4–8 hours.

- Yield : 70–90% after recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation, reducing reaction times. A modified procedure (Source 9) employs:

- Reactants : 2-Chlorophenylhydrazine, methyl acetoacetate, and catalytic p-TsOH.

- Solvent : DMF.

- Conditions : Microwave irradiation at 120°C for 20 minutes.

- Yield : 85–92% with minimal byproducts.

This method enhances efficiency, particularly for scale-up.

One-Pot Tandem Reactions

Recent advances utilize one-pot strategies to streamline synthesis. For example (Source 6):

- Knoevenagel condensation : 2-Chlorobenzaldehyde reacts with malononitrile.

- Michael addition : The intermediate couples with 3-methyl-1H-pyrazol-5-amine.

- Cyclization : Intramolecular dehydration forms the pyrazole core.

Conditions :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cyclocondensation | High regioselectivity | Requires harsh acids | 60–85 |

| Multi-Step Alkylation | Flexible substitution | Multi-step purification | 70–90 |

| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment needed | 85–92 |

| One-Pot Tandem | Atom-economical, scalable | Sensitivity to reaction conditions | 90–98 |

Critical Challenges and Solutions

- Regioselectivity : Competing formation of 1,3- vs. 1,4-dimethyl isomers can occur. Using sterically hindered β-ketoesters (e.g., methyl 3-oxopentanoate) favors 1,4-substitution.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) effectively separates isomers.

- Functional Group Compatibility : The 2-chlorophenyl group is stable under acidic and basic conditions, but prolonged heating may induce dechlorination.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that pyrazole derivatives, including 3-(2-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine, exhibit promising anticancer properties. Studies have shown that pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study reported that similar pyrazole derivatives demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving the modulation of key signaling pathways .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. The compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Agricultural Applications

1. Pesticide Development

Pyrazole compounds are being explored as potential pesticides due to their ability to target specific biological pathways in pests. Research has indicated that this compound can exhibit insecticidal properties against agricultural pests by interfering with their hormonal regulation and growth processes .

2. Herbicide Formulation

The compound's structural features suggest potential herbicidal activity. Studies have shown that related pyrazole derivatives can inhibit plant growth by targeting specific enzymes involved in the biosynthesis of essential plant hormones . This application could lead to the development of more effective herbicides with reduced environmental impact.

Materials Science Applications

1. Nonlinear Optical Properties

Research into the nonlinear optical properties of pyrazole derivatives has revealed their potential use in photonic devices. This compound exhibits significant nonlinear optical responses, making it suitable for applications in laser technology and optical communication systems .

2. Electroluminescent Materials

The compound's ability to exhibit electroluminescence positions it as a candidate for use in organic light-emitting diodes (OLEDs). Its structural characteristics allow for efficient charge transport and light emission when incorporated into OLED devices .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate anticancer properties | Demonstrated significant cytotoxicity against breast cancer cell lines |

| Study 2 | Assess anti-inflammatory effects | Reduced levels of pro-inflammatory cytokines in vitro |

| Study 3 | Evaluate antimicrobial activity | Effective against multi-drug resistant bacterial strains |

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For instance, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of the halogen substituent on the phenyl ring significantly impact physicochemical and biological properties. Key analogs include:

Key Observations:

- Steric Effects: The 2-chlorophenyl group in the target compound introduces ortho-substitution, which may sterically hinder interactions with planar binding sites compared to para-substituted analogs (e.g., 4-Cl or 4-Br derivatives) .

- Bromine in the 4-Br analog increases molecular weight and polarizability, which could enhance van der Waals interactions .

- Lipophilicity: The 1,4-dimethyl groups in the target compound increase logP compared to the unmethylated MK14 (3-Cl analog), suggesting improved bioavailability .

Biological Activity

3-(2-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine, with the chemical formula and a molecular weight of 221.69 g/mol, is a compound of interest due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including anti-inflammatory, antimicrobial, and antioxidant activities, supported by research findings and case studies.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 221.69 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-4,5-dimethylpyrazol-3-amine |

| CAS Number | 1247184-36-6 |

| Appearance | Powder |

Biological Activities

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. In particular, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

- Case Study : A series of pyrazole compounds were tested for COX-1 and COX-2 inhibition. For instance, one study reported IC50 values for COX-2 inhibition as low as , indicating strong anti-inflammatory potential compared to standard drugs like celecoxib .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has garnered attention due to their broad-spectrum activity against various pathogens.

- Findings : In a study assessing the antimicrobial properties of related compounds, several demonstrated minimum inhibitory concentration (MIC) values ranging from to . This suggests that this compound may also possess significant antimicrobial capabilities .

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress-related diseases. The antioxidant activity of pyrazole derivatives has been evaluated using DPPH scavenging assays.

- Results : Compounds structurally related to this compound exhibited DPPH scavenging percentages between and , demonstrating strong radical scavenging activity .

Summary of Biological Activities

| Activity Type | Assessed Property | Reported Values |

|---|---|---|

| Anti-inflammatory | COX-2 IC50 | |

| Antimicrobial | MIC against E. coli | |

| Antioxidant | DPPH Scavenging Activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.